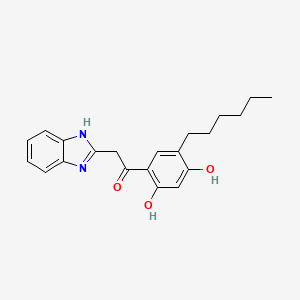

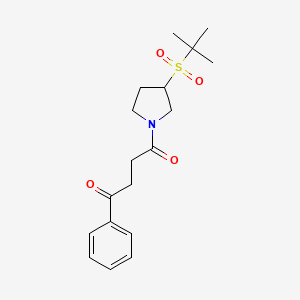

![molecular formula C10H8N4 B2745999 [1,2,4]Triazolo[4,3-a]quinolin-1-amine CAS No. 41569-09-9](/img/structure/B2745999.png)

[1,2,4]Triazolo[4,3-a]quinolin-1-amine

Übersicht

Beschreibung

“[1,2,4]Triazolo[4,3-a]quinolin-1-amine” is a chemical compound that has been studied for its potential antiviral and antimicrobial activities . It is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . The compound has been synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .

Synthesis Analysis

The synthesis of “this compound” involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . The synthesized compounds were subjected to antiviral and cytotoxicity screening using plaque-reduction assay .Molecular Structure Analysis

The molecular structure of “this compound” has been confirmed by different spectral data and elemental analyses . Molecular docking studies were performed to investigate the binding modes of the proposed compounds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include aromatic nucleophilic substitution . The conditions of the Michael reaction for the synthesis of compound 3а* have been optimized .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

[1,2,4]Triazolo[4,3-a]quinolin-1-amine derivatives show promise in anticancer research. A study synthesized derivatives with urea linkages and tested them against neuroblastoma and colon carcinoma cell lines, finding significant cytotoxicity in certain compounds (B. N. Reddy et al., 2015). Additionally, derivatives combined with oxadiazole rings demonstrated superior effectiveness compared to some known anticancer agents, highlighting their potential as anticancer drugs (Daiki Kaneko et al., 2020).

Anti-Inflammatory Activity

Novel series of this compound derivatives have been synthesized and evaluated for anti-inflammatory activity. Certain compounds in this series exhibited significant anti-inflammatory effects, comparable or even more potent than standard drugs like ibuprofen (Xian-yu Sun et al., 2008).

Antimicrobial and Antiviral Activities

Compounds derived from this compound have shown potential in antimicrobial and antiviral applications. A study reported the synthesis of novel derivatives with demonstrated antiviral and antimicrobial activities against various pathogens (Morkos A. Henen et al., 2011). Similarly, other synthesized derivatives displayed potent antibacterial and antifungal activities, outperforming some control drugs (R. S. Joshi et al., 2010).

Anticonvulsant Activity

Several derivatives of this compound have been explored for their anticonvulsant properties. One study synthesized a series of derivatives and evaluated them using the maximal electroshock test and the pentylenetetrazol test, finding promising anticonvulsant activity (Zhi-Feng Xie et al., 2005).

DNA Intercalation

Derivatives of this compound have been synthesized as cationic DNA intercalators. Studies involving UV, CD, and luminescence spectroscopy confirmed their ability to intercalate with DNA, making them candidates for further exploration in molecular biology (Marian Hebenbrock & Jens Müller, 2018).

Wirkmechanismus

Target of Action

The primary target of [1,2,4]Triazolo[4,3-a]quinolin-1-amine is DNA . The compound intercalates with DNA, which is a crucial process in its mechanism of action .

Mode of Action

This compound interacts with DNA by intercalation . This interaction disrupts the normal function of DNA, leading to changes in the cell. The compound has been found to have a high binding affinity for DNA .

Biochemical Pathways

It is known that the compound’s interaction with dna can lead to downstream effects such as the disruption of dna replication and transcription .

Pharmacokinetics

Molecular docking studies have been performed to evaluate the druggability of new compounds .

Result of Action

The interaction of this compound with DNA leads to molecular and cellular effects. For instance, the compound has been found to exhibit cytotoxicity at certain concentrations . It has also shown promising antiviral activity .

Eigenschaften

IUPAC Name |

[1,2,4]triazolo[4,3-a]quinolin-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4/c11-10-13-12-9-6-5-7-3-1-2-4-8(7)14(9)10/h1-6H,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQUFOJZIEINWFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=NN=C(N32)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

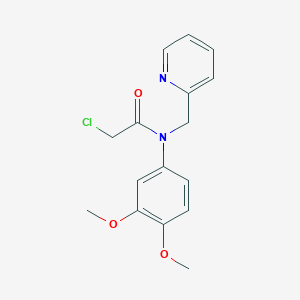

![2,2,2-trichloro-N-[4-(2-phenylethynyl)phenyl]acetamide](/img/structure/B2745918.png)

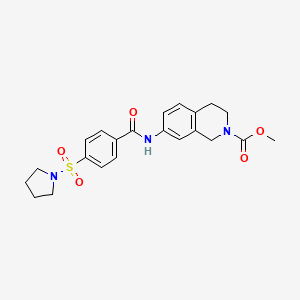

![1-(3,4-dichlorobenzyl)-N-[2-(dimethylamino)ethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2745923.png)

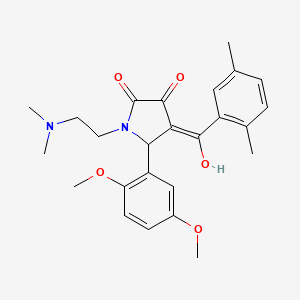

![N-(2,3-dimethoxyphenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2745924.png)

![(Z)-3-[3-Chloro-4-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2745928.png)

![4-[6-(4-Hydroxyphenyl)pyridin-2-yl]phenol](/img/structure/B2745929.png)

![N-(2-chlorophenyl)-2-[(4-methoxyphenyl)sulfinyl]acetamide](/img/structure/B2745930.png)

![2-{4-[(2-oxo-1,2-dihydro-3H-indol-3-yliden)amino]phenyl}acetonitrile](/img/structure/B2745935.png)

![2-((1-(2,3-Dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperidin-3-yl)oxy)isonicotinonitrile](/img/structure/B2745936.png)